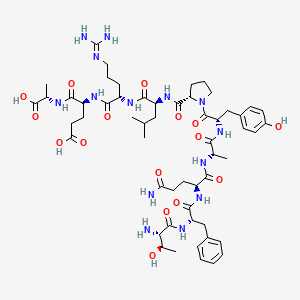
((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine: is a derivative of the amino acid methionine. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. The molecular structure of this compound is significant in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: : Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process typically involves crystallization or chromatography techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like palladium on carbon (Pd/C) or nickel can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
Chemistry
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
Biology
- Studied for its potential role in metabolic pathways.
- Investigated for its effects on enzyme activity and protein function.
Medicine
- Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
- Evaluated for its role in drug delivery systems.
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
作用機序
The mechanism of action of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine: Another amino acid derivative with a similar sulfonyl group but different amino acid backbone.
((4-(tert-Butyl)phenyl)sulfonyl)glycine: A simpler derivative with glycine as the amino acid component.
Uniqueness
- The presence of the methionine backbone in ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine provides unique properties related to sulfur metabolism and redox reactions.
- The tert-butyl group offers steric protection, enhancing the stability and specificity of the compound in various reactions.
特性
分子式 |
C15H23NO4S2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)/t13-/m0/s1 |
InChIキー |
VMWPZNUUHUVDSP-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


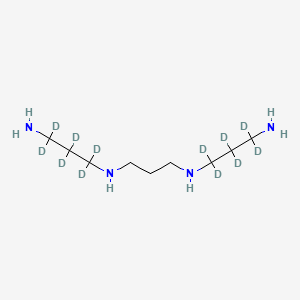
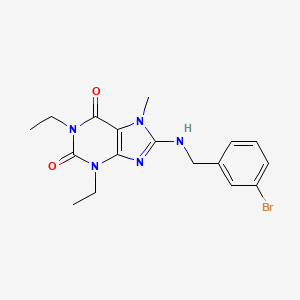
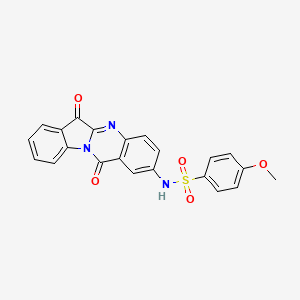
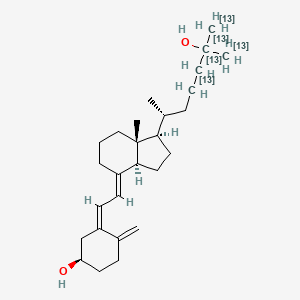

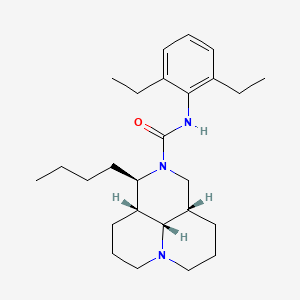
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
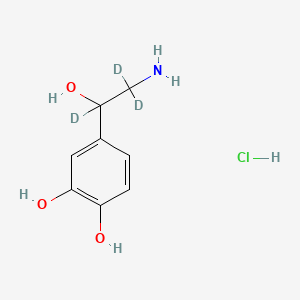
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
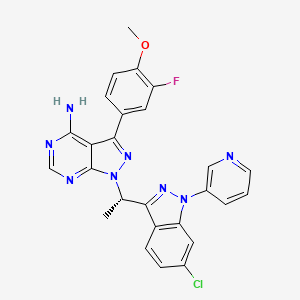
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
